Thianthrene-2,7-dicarboxylic acid
Overview
Description
Thianthrene-2,7-dicarboxylic acid is a sulfur-containing heterocyclic compound. It features a dibenzo-fused 1,4-dithiine ring with two carboxylic acid groups at the 2 and 7 positions.
Mechanism of Action
Target of Action
Thianthrene-2,7-dicarboxylic acid is a complex organic compound that has been synthesized for various applications
Mode of Action
It’s known that thianthrene, a six-membered sulfur-containing heterocyclic compound, can reversibly transform into a planar structure in the radical cation state . This redox behavior and cationic-state capability can be utilized for supramolecular chemistry and development of organic chemical reactions .
Biochemical Pathways
Thianthrene structures have been shown to be favorable for electron-donation and intersystem crossing due to the electron-richness and heavy atom effect of sulfur atoms . This suggests that this compound may interact with biochemical pathways involving electron transfer.
Result of Action
Thianthrene-based materials have shown unique reactivities and optoelectronic properties, including room-temperature phosphorescence, thermally activated delayed fluorescence, c–h functionalization of aromatic compounds, semiconductivity, and host–guest capability for fullerenes . These properties suggest potential applications of this compound in various fields.
Action Environment
The stability of thianthrene-based polyamides, which were more soluble than analogous poly(thioether amide)s, was demonstrated by good thermal stability . This suggests that this compound may also exhibit stability under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thianthrene-2,7-dicarboxylic acid can be synthesized via nucleophilic aromatic substitution reactions. One common method involves the reaction of N,N-dimethyl-3,4-dichlorobenzamide with sodium sulfide (Na2S), followed by oxidation . The reaction typically requires a polar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP) and a base like pyridine to facilitate the nucleophilic attack.
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Thianthrene-2,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thianthrene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thianthrene derivatives with different oxidation states.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation requires amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thianthrene derivatives.
Substitution: Esters and amides of this compound
Scientific Research Applications
Thianthrene-2,7-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: this compound is utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Comparison with Similar Compounds
Thianthrene-2,8-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 2 and 8 positions.
Thianthrene-2,7-dimethyl: A derivative with methyl groups instead of carboxylic acids.
Dibenzothiophene: A related sulfur-containing heterocycle without carboxylic acid groups.
Uniqueness: Thianthrene-2,7-dicarboxylic acid is unique due to the presence of both the thianthrene ring and the carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in the synthesis of advanced materials make it a valuable compound in scientific research .
Properties
IUPAC Name |
thianthrene-2,7-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4S2/c15-13(16)7-1-3-9-11(5-7)20-10-4-2-8(14(17)18)6-12(10)19-9/h1-6H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEMADKCYDBBFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC3=C(S2)C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595611 | |
Record name | Thianthrene-2,7-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154341-96-5 | |
Record name | Thianthrene-2,7-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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